molecular formula C22H40O2 B14544908 Pentadecyl cyclohex-3-ene-1-carboxylate CAS No. 62266-66-4

Pentadecyl cyclohex-3-ene-1-carboxylate

Cat. No.: B14544908
CAS No.: 62266-66-4
M. Wt: 336.6 g/mol
InChI Key: KUYFANQPNDGGPR-UHFFFAOYSA-N
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Description

Pentadecyl cyclohex-3-ene-1-carboxylate is an organic compound with the molecular formula C21H38O2 It is a derivative of cyclohexene carboxylate, where the carboxylate group is esterified with a pentadecyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentadecyl cyclohex-3-ene-1-carboxylate typically involves the esterification of cyclohex-3-ene-1-carboxylic acid with pentadecanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity reactants and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

Pentadecyl cyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Cyclohex-3-ene-1-carboxylic acid or cyclohex-3-ene-1-one.

    Reduction: Pentadecyl cyclohex-3-ene-1-ol.

    Substitution: Various substituted cyclohexene derivatives depending on the nucleophile used.

Scientific Research Applications

Pentadecyl cyclohex-3-ene-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: It is used in the formulation of specialty chemicals and materials, such as surfactants and lubricants.

Mechanism of Action

The mechanism of action of pentadecyl cyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release cyclohex-3-ene-1-carboxylic acid and pentadecanol, which may exert biological effects through various pathways. The compound’s hydrophobic nature allows it to interact with lipid membranes, potentially affecting membrane fluidity and function.

Comparison with Similar Compounds

Similar Compounds

    Butyl cyclohex-3-ene-1-carboxylate: A shorter-chain ester with similar chemical properties.

    Methyl cyclohex-3-ene-1-carboxylate: Another ester derivative with a different alkyl group.

    Ethyl cyclohex-3-ene-1-carboxylate: Similar in structure but with an ethyl group instead of a pentadecyl group.

Uniqueness

Pentadecyl cyclohex-3-ene-1-carboxylate is unique due to its long alkyl chain, which imparts distinct hydrophobic properties and influences its interactions with other molecules. This makes it particularly useful in applications requiring amphiphilic compounds, such as surfactants and emulsifiers.

Properties

CAS No.

62266-66-4

Molecular Formula

C22H40O2

Molecular Weight

336.6 g/mol

IUPAC Name

pentadecyl cyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C22H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-24-22(23)21-18-15-14-16-19-21/h14-15,21H,2-13,16-20H2,1H3

InChI Key

KUYFANQPNDGGPR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCOC(=O)C1CCC=CC1

Origin of Product

United States

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